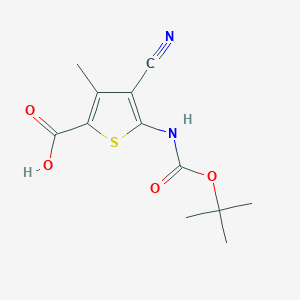

5-(tert-Butoxycarbonylamino)-4-cyano-3-methylthiophene-2-carboxylic Acid

Description

5-(tert-Butoxycarbonylamino)-4-cyano-3-methylthiophene-2-carboxylic Acid is a multifunctional thiophene derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group, a cyano substituent, a methyl group, and a carboxylic acid moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents. The Boc group enhances solubility and stability during synthetic workflows, while the cyano and carboxylic acid groups enable diverse reactivity, such as participation in cycloadditions or nucleophilic substitutions .

Properties

IUPAC Name |

4-cyano-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-6-7(5-13)9(19-8(6)10(15)16)14-11(17)18-12(2,3)4/h1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQSRNKILRDFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(tert-Butoxycarbonylamino)-4-cyano-3-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a thiophene ring with various functional groups, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available research findings, case studies, and comparative analyses.

- Molecular Formula : C13H17N3O4S

- Molecular Weight : 301.35 g/mol

- CAS Number : 101669-76-5

The compound's structure includes a thiophene ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, particularly against certain strains of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Anticancer Activity

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in:

- A dose-dependent reduction in cell viability.

- Induction of apoptosis characterized by increased levels of cleaved caspase-3 and PARP.

The following table summarizes the findings:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15 | 70 |

| MCF-7 | 20 | 65 |

The proposed mechanism involves:

- Caspase Activation : The compound promotes the activation of caspases, leading to programmed cell death.

- Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase after treatment, indicating an interruption in the cell cycle.

Case Studies

A notable case study involved a series of analogs derived from this compound, exploring their structure-activity relationships (SAR). Variations in substituents on the thiophene ring significantly influenced both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups exhibited enhanced potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(tert-Butoxycarbonylamino)-4-cyano-3-methylthiophene-2-carboxylic Acid are compared below with analogous thiophene and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Key Findings

Boc Protection Utility: The Boc group in the target compound enhances stability during synthetic steps, unlike the unprotected amino group in ’s methyl diester, which requires additional protection-deprotection steps .

Reactivity Modulation: The cyano group in the target compound increases electrophilicity at the thiophene ring, facilitating nucleophilic aromatic substitutions. In contrast, compounds with hydrazinecarbonyl () or hydroxybutyl chains () exhibit divergent reactivity, such as chelation or ester hydrolysis .

Solubility and Bioavailability : The carboxylic acid moiety in the target compound improves aqueous solubility compared to ester derivatives (e.g., ). However, tetrahydrofuran- or tetrahydropyran-based analogs () show higher polarity due to their oxygenated rings, making them preferable for CNS-targeting drugs .

Industrial Scalability : The methyl diester in is produced via an optimized industrial process, whereas the target compound’s synthesis likely requires specialized Boc-group handling, increasing production costs .

Stability and Handling Considerations

- The Boc group in the target compound is acid-labile, necessitating neutral or mildly basic conditions during synthesis. This contrasts with sulfonamide-containing analogs (e.g., ’s 307513-50-4), which exhibit greater acid tolerance .

Q & A

Q. What are the first-aid measures for accidental exposure to this compound during synthesis?

- Methodology :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with 10% sodium bicarbonate solution to neutralize acidic degradation products .

- Eye Exposure : Irrigate with saline for 15 minutes; consult an ophthalmologist due to potential corneal irritation from cyano groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.